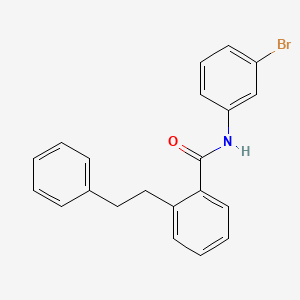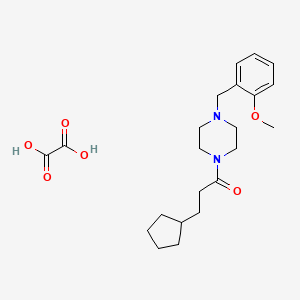
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPPB is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用機序
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to bind to the TRPA1 channel, which is a member of the transient receptor potential (TRP) family of ion channels. This binding inhibits the activity of the channel, which is involved in pain perception and inflammation. N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has also been shown to have an effect on other ion channels, including the TRPV1 channel, which is involved in pain perception and temperature sensation.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ion channel activity, the reduction of pain perception, and the reduction of inflammation. It has also been shown to have an effect on the release of certain neurotransmitters, including glutamate and substance P, which are involved in pain perception and inflammation.
実験室実験の利点と制限
One advantage of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide in lab experiments is its specificity for the TRPA1 channel, which allows researchers to study the role of this channel in pain perception and inflammation. However, one limitation of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is its potential for off-target effects, as it has been shown to have an effect on other ion channels as well.
将来の方向性
There are a number of potential future directions for research involving N-(3-bromophenyl)-2-(2-phenylethyl)benzamide. One area of interest is the development of N-(3-bromophenyl)-2-(2-phenylethyl)benzamide analogs that may have improved specificity and potency for the TRPA1 channel. Another area of interest is the study of the role of the TRPA1 channel in other physiological processes, such as the regulation of blood pressure and glucose metabolism. Additionally, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide may have potential as a therapeutic agent for the treatment of pain and inflammation.
合成法
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is synthesized using a multistep process that involves the reaction of 3-bromobenzoyl chloride with 2-phenylethylamine to form N-(3-bromophenyl)-2-phenylethylamine. This intermediate is then reacted with benzoyl chloride to form the final product, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide.
科学的研究の応用
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been studied for its potential applications in research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain ion channels in the brain, specifically the TRPA1 channel. This channel is involved in pain perception, and N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to inhibit its activity, suggesting that it may have potential as a pain reliever.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c22-18-10-6-11-19(15-18)23-21(24)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKBZPVLIGVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)

![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)

![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)

![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)
